molecular formula C12H15ClO B1614026 2'-Chloro-2,2-dimethylbutyrophenone CAS No. 898765-74-7

2'-Chloro-2,2-dimethylbutyrophenone

Cat. No.: B1614026
CAS No.: 898765-74-7
M. Wt: 210.7 g/mol
InChI Key: UVVPBMYQGFOWTL-UHFFFAOYSA-N
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Description

2’-Chloro-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15ClO. It is also known by its systematic name, 1-(2-chlorophenyl)-2,2-dimethyl-1-butanone . This compound is characterized by the presence of a chlorophenyl group attached to a butanone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2,2-dimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chlorobenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 2’-Chloro-2,2-dimethylbutyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-2,2-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-2,2-dimethylbutyrophenone is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethylbutanone backbone. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVPBMYQGFOWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642445
Record name 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-74-7
Record name 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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